molecular formula C8H16N2O B1396196 (3S)-N-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349699-74-6

(3S)-N-(Oxetan-3-yl)piperidin-3-amine

Cat. No.: B1396196
CAS No.: 1349699-74-6
M. Wt: 156.23 g/mol
InChI Key: BRRHUVVCEWRMCS-ZETCQYMHSA-N
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Description

(3S)-N-(Oxetan-3-yl)piperidin-3-amine is a chemical compound that features a piperidine ring substituted with an oxetane group. Compounds containing piperidine and oxetane moieties are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-(Oxetan-3-yl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Oxetane Group: The oxetane group can be introduced via nucleophilic substitution reactions, where a suitable oxetane precursor reacts with the piperidine derivative.

    Final Coupling: The final step involves coupling the oxetane-substituted piperidine with an amine group under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-(Oxetan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or oxetane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (3S)-N-(Oxetan-3-yl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, compounds containing piperidine and oxetane groups are investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

Medicinal chemistry explores the use of this compound in drug design and development. Its structural features may contribute to the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.

Industry

In the industrial sector, such compounds may be used in the development of agrochemicals, materials science, and other applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (3S)-N-(Oxetan-3-yl)piperidin-3-amine depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-(Oxetan-3-yl)piperidine: Lacks the amine group but shares the piperidine and oxetane moieties.

    (3S)-N-(Oxetan-3-yl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine.

    (3S)-N-(Oxetan-3-yl)morpholine: Features a morpholine ring in place of piperidine.

Uniqueness

(3S)-N-(Oxetan-3-yl)piperidin-3-amine is unique due to the presence of both the oxetane and piperidine rings, along with an amine group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S)-N-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRHUVVCEWRMCS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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